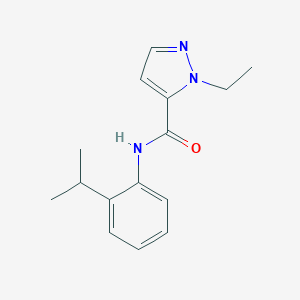![molecular formula C19H21ClN2O4 B280449 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B280449.png)
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a furoyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: The starting material, 4-chloro-3-methylphenol, undergoes a Friedel-Crafts acylation to introduce the 2-oxoethyl group.
Introduction of the Piperazine Ring: The intermediate is then reacted with 1-(2-furoyl)piperazine under basic conditions to form the desired ether linkage.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furoyl group can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The nitro group on the aromatic ring can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Amino-3-methylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the furoyl group may enhance its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenyl 2-[4-(2-thienyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Similar structure with a thiophene ring instead of a furan ring.
4-Chloro-3-methylphenyl 2-[4-(2-pyridyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Contains a pyridine ring instead of a furan ring.
4-Chloro-3-methylphenyl 2-[4-(2-benzoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether: Features a benzoyl group instead of a furoyl group.
Uniqueness
The presence of the furoyl group in 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-PROPANONE imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H21ClN2O4 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-12-15(5-6-16(13)20)26-14(2)18(23)21-7-9-22(10-8-21)19(24)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3 |
Clave InChI |
GPVZERZJPDWIGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)


![2-(1-ADAMANTYL)-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B280376.png)


![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)



![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
